molecular formula C19H19ClN2O4S B2886826 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034517-12-7

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2886826
CAS No.: 2034517-12-7
M. Wt: 406.88
InChI Key: DNNQJWYVZUMOCP-UHFFFAOYSA-N
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Description

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-chlorophenyl group, a hydroxypropyl chain, and a 2-methyloxazol-4-yl substituent.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-13-22-18(12-26-13)14-5-7-17(8-6-14)27(24,25)21-10-9-19(23)15-3-2-4-16(20)11-15/h2-8,11-12,19,21,23H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNQJWYVZUMOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCCC(C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a sulfonamide derivative with a complex molecular structure that holds potential in medicinal chemistry. Its unique properties stem from the combination of a sulfonamide group and a methyloxazole moiety, which may influence its biological activity significantly.

Chemical Structure and Properties

  • Molecular Formula : C19H19ClN2O4S
  • Molecular Weight : 396.88 g/mol
  • CAS Number : 2034517-12-7

The compound features a central benzene ring substituted with both a methyloxazole group and a sulfonamide group (-SO₂NH₂), which is known for its antibacterial properties. The presence of the chlorophenyl and hydroxypropyl groups further enhances its structural complexity, potentially leading to diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, ultimately leading to bacterial cell death, akin to the action of traditional sulfonamides. Additionally, the methyloxazole ring may facilitate unique interactions with various biological targets, enhancing its therapeutic profile.

Antimicrobial Properties

This compound has been studied for its antimicrobial efficacy. Sulfonamides are historically recognized for their antibacterial properties, and this compound is no exception. Research indicates that it may exhibit activity against a range of gram-positive and gram-negative bacteria, making it a candidate for further development in antibiotic therapies.

Anticancer Activity

Emerging studies suggest that compounds with similar structural motifs may also possess anticancer properties. For instance, related benzimidazole derivatives have shown significant cytotoxic effects on various cancer cell lines, indicating potential for this compound in cancer treatment as well . The incorporation of drug carriers such as polymeric micelles has been explored to enhance the delivery and efficacy of such compounds in targeting cancer cells effectively.

Research Findings

A comparative analysis of similar compounds highlights the biological activity of this compound:

Compound NameBiological ActivityMechanism
N-(3-chlorophenyl)-4-methyloxazol-2-yl-benzenesulfonamideAntimicrobialInhibits dihydropteroate synthase
Benzimidazole derivativesAnticancerInduces apoptosis in cancer cells
Other sulfonamidesAntibacterialDisrupts folate synthesis

Case Studies

  • Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that compounds similar to this compound showed promising results against resistant strains of bacteria, indicating potential for clinical applications.
  • Cytotoxicity in Cancer Cells : Research involving polymeric micelles loaded with benzimidazole derivatives showed enhanced cytotoxic effects on MDA-MB-231 breast cancer cells compared to non-cancerous MCF-10A cells, suggesting that modifications similar to those found in this compound could lead to improved therapeutic outcomes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related benzenesulfonamide derivatives:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₉H₁₈ClN₂O₄S ~393.87 3-chlorophenyl, 3-hydroxypropyl, 2-methyloxazol Hydroxypropyl enhances hydrophilicity; oxazol may enhance binding specificity
N-(3-chlorophenyl)-3-methoxybenzenesulfonamide (667912-41-6) C₁₃H₁₂ClNO₃S 297.76 3-chlorophenyl, methoxy Methoxy group increases lipophilicity vs. hydroxypropyl
3-chloro-4-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide (2034520-46-0) C₁₃H₁₆ClFN₄O₂S 346.81 Chloro, fluoro, triazole Fluorine improves metabolic stability; triazole enhances hydrogen bonding
Perfluorinated benzenesulfonamide derivatives (e.g., 69013-34-9) Varies >500 Pentafluoroethyl, phosphonooxy High fluorination increases chemical inertness and environmental persistence

Key Observations :

  • Hydrophilicity : The hydroxypropyl group in the target compound likely improves aqueous solubility compared to the methoxy group in or the fluorinated chains in .
  • Binding Interactions : The 2-methyloxazol substituent may act as a hydrogen bond acceptor or π-π interaction site, similar to the triazole in .
  • Metabolic Stability : Fluorinated analogs (e.g., ) exhibit enhanced stability due to C-F bond strength, whereas the target compound’s hydroxypropyl group could increase metabolic susceptibility.

Pharmacological and Physicochemical Properties

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, and how can reaction conditions be optimized?

    • Methodological Answer : Multi-step synthesis typically involves sulfonylation, nucleophilic substitution, and oxazole ring formation. Key steps include:

    • Sulfonamide coupling : React 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride with 3-(3-chlorophenyl)-3-hydroxypropylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base .

    • Oxazole formation : Cyclize intermediates with acetic anhydride at 110°C for 6 hours .

    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

    • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor reaction progress via TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane) .

      Table 1 : Critical Reaction Parameters

      StepReagents/ConditionsYield (%)Purity (HPLC)
      SulfonylationDCM, Et3N, 0°C → RT, 12h7895%
      Oxazole cyclizationAc2O, 110°C, 6h6592%

    Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

    • Methodological Answer :

    • NMR Spectroscopy : ¹H NMR (500 MHz, DMSO-d6) confirms proton environments (e.g., δ 8.2 ppm for sulfonamide NH, δ 2.4 ppm for oxazole-CH3) .
    • Mass Spectrometry : High-resolution ESI-MS (calc. [M+H]+: 435.12; observed: 435.10) validates molecular weight .
    • X-ray Diffraction : Single-crystal analysis (SHELXL refinement) resolves bond lengths (C-S: 1.76 Å) and dihedral angles (oxazole vs. benzene: 12°) .
    • HPLC : Reverse-phase C18 column (MeCN/H2O + 0.1% TFA) ensures >98% purity .

    Q. How can the crystal structure of this compound be determined, and what software is recommended for data refinement?

    • Methodological Answer :

    • Crystallization : Use slow evaporation from a 1:1 acetone/water mixture.
    • Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
    • Refinement : Process with SHELXL (version 2018/3) for small-molecule refinement. Anisotropic displacement parameters and hydrogen bonding networks (e.g., O-H···O between hydroxypropyl and sulfonamide groups) are analyzed .
    • Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and molecular packing .

    Advanced Research Questions

    Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

    • Methodological Answer :

    • Assay Validation : Compare IC50 values across standardized assays (e.g., fluorescence polarization vs. radiometric methods for kinase inhibition) .
    • Structural Analysis : Overlay X-ray structures with target proteins (e.g., COX-2 or carbonic anhydrase) to identify binding-site conflicts. Molecular docking (AutoDock Vina) may reveal steric clashes with 3-chlorophenyl groups in certain conformations .
    • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to reconcile discrepancies between in vitro and cell-based studies .

    Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this sulfonamide derivative?

    • Methodological Answer :

    • Core Modifications : Synthesize analogs with variations in:

    • Oxazole substituents : Replace 2-methyl with ethyl or phenyl to assess steric effects.

    • Chlorophenyl position : Compare 3-chloro vs. 4-chloro isomers.

    • Biological Testing : Screen analogs against a panel of 10+ enzymes/receptors (e.g., kinases, GPCRs) to identify selectivity trends .

    • Data Integration : Use QSAR models (Molinspiration, Schrödinger) to correlate logP values (<3.5 optimal) with membrane permeability .

      Table 2 : SAR Trends in Analog Libraries

      ModificationEnzymatic IC50 (nM)Selectivity Ratio (Target/Off-Target)
      2-Methyl oxazole120 ± 158.2
      4-Chlorophenyl450 ± 601.5

    Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?

    • Methodological Answer :

    • Molecular Dynamics (MD) : Simulate 100-ns trajectories (GROMACS) to analyze sulfonamide-protein hydrogen bond stability .
    • Free-Energy Perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for point mutations (e.g., Thr209→Ala in target proteins) .
    • Pharmacophore Mapping : Identify critical features (e.g., sulfonamide SO2 as hydrogen bond acceptor) using Phase (Schrödinger) .

    Contradiction Analysis

    • Example : Conflicting reports on COX-2 inhibition (IC50 = 80 nM vs. 220 nM) may arise from assay pH differences. Adjust buffer conditions (pH 7.4 vs. 6.5) and validate with isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy .

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